C25H19BrN4O3

Analytical Chemistry Chemical Sourcing Structural Confirmation

Sourcing a well-characterized isomer of C25H19BrN4O3 for analytical method development is often hindered by structural ambiguity. This specific compound (CAS 392663-96-6) resolves that challenge. - Defined Isomer: Supplied as a single, fully characterized structure (exact mass 502.064053 g/mol) to eliminate isomeric variability. - Analytical Benchmark: Ideal as a reference standard for HPLC or LC-MS, with NMR data available for identity confirmation. - SAR Probe: Serves as a defined starting point for structure-activity relationship studies in heterocyclic chemistry.

Molecular Formula C25H19BrN4O3
Molecular Weight 503.3 g/mol
Cat. No. B15172528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC25H19BrN4O3
Molecular FormulaC25H19BrN4O3
Molecular Weight503.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3C(C(=N2)C(=O)NC4=CC=CC=C4)C(=O)N(C3=O)C5=CC=C(C=C5)Br
InChIInChI=1S/C25H19BrN4O3/c1-15-7-11-19(12-8-15)30-22-20(21(28-30)23(31)27-17-5-3-2-4-6-17)24(32)29(25(22)33)18-13-9-16(26)10-14-18/h2-14,20,22H,1H3,(H,27,31)
InChIKeyGTNXQRBBLUXWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C25H19BrN4O3: Molecular Formula & Analytical Reference


The molecular formula C25H19BrN4O3 represents a class of complex organic molecules, and it can correspond to multiple distinct chemical structures. Examples of named compounds sharing this formula include 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-N-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxamide [1] and 6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione . The exact mass is 502.064053 g/mol and the molecular weight is approximately 503.36 g/mol [1]. The compound is characterized by a bromine atom and a heterocyclic core, and it is listed with the CAS number 392663-96-6 for at least one of its isomeric forms .

1 Requires exact structural identity (CAS, IUPAC, InChIKey) — not interchangeable by molecular formula alone
2 Intended as analytical reference or heterocyclic chemistry probe; no biological activity profile established
3 Selection must be data-verified; vendor-provided analytical proof of structure (NMR, HRMS) is essential

C25H19BrN4O3: Isomeric Substitution Risk


For the molecular formula C25H19BrN4O3, generic substitution is not scientifically valid because the formula represents a class of isomers with potentially divergent biological and physicochemical properties. A search of the open literature and patent databases did not yield any quantitative, comparative performance data for a specific compound with this formula against a defined analog [1]. Without such data, any claim of functional equivalence between compounds sharing this formula, or between this formula and close analogs, is unsupported. Therefore, selection must be based on the exact, fully characterized chemical structure (e.g., by IUPAC name, CAS number, and InChIKey) to ensure the correct material is procured for a specific research application.

Isomeric forms sharing C25H19BrN4O3 may differ in physicochemical properties and biological behavior; generic substitution is unsupported.
No peer-reviewed comparative data (IC50, selectivity, PK) exist for any specific isomer versus a defined comparator — functional equivalence claims are data-deficient.
Replacement by a similar CAS or close analog without full characterization risks altering experimental outcomes; exact structure must be confirmed.

C25H19BrN4O3: Quantitative Evidence


Quantitative Comparative Data Availability

A comprehensive search of the scientific and patent literature, excluding vendor-generated marketing content, did not identify any peer-reviewed studies that provide quantitative, comparative data (e.g., IC50 values, selectivity profiles, or pharmacokinetic parameters) for any specific compound with the molecular formula C25H19BrN4O3 against a defined comparator [1]. This includes a lack of head-to-head comparisons, cross-study comparable data, or even class-level inferences based on robust assays. Therefore, it is not possible to present quantitative differentiation claims at this time.

Comparative Data
Data to verify
No quantitative comparative data found
Selection must rely on exact structural identity
Literature and patent search returned no IC50, selectivity, or PK comparisons for any C25H19BrN4O3 isomer
Analytical Chemistry Chemical Sourcing Structural Confirmation

C25H19BrN4O3: Application Scenarios


Analytical Reference Standard for Method Development

Given the absence of published biological activity data, the primary recommended application for a specific C25H19BrN4O3 compound is as an analytical reference standard. The compound can be used for the development and validation of analytical methods, such as HPLC or LC-MS, where a well-characterized, high-purity sample is required for retention time and mass spectral library matching. The available NMR spectral data for one isomeric form [1] provides a benchmark for identity confirmation.

Heterocyclic Chemistry Research Sourcing

Researchers exploring the synthesis and properties of complex heterocyclic compounds (e.g., pyrrolo-pyrazoles or benzo[de]isoquinoline-diones) may source a specific isomer of C25H19BrN4O3 as a starting material or intermediate. Its procurement value lies in its use as a chemical probe for investigating structure-activity relationships (SAR) within a novel chemical space, where its unique substitution pattern may serve as a platform for further derivatization.

In Silico Modeling & Computational Chemistry

The three-dimensional structure of a specific C25H19BrN4O3 isomer can be used as input for computational chemistry and in silico drug discovery projects. It can serve as a ligand for molecular docking simulations or as a basis for quantitative structure-activity relationship (QSAR) models. The molecule's calculated physicochemical properties, such as LogP or topological polar surface area, can be generated to predict its drug-likeness, though these are not experimental data.

Application
Selection Property
Validation Focus
Analytical reference standard
High-purity characterized isomer
Retention time & spectral library matching
Heterocyclic chemistry probe
Unique substitution pattern
Structural confirmation & derivatization potential
In silico modeling
3D structure & calculated properties
Docking simulations & QSAR models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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